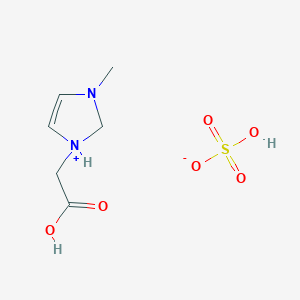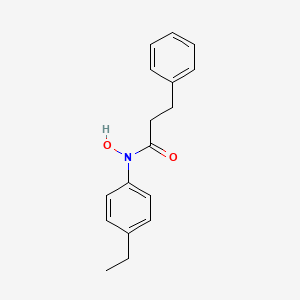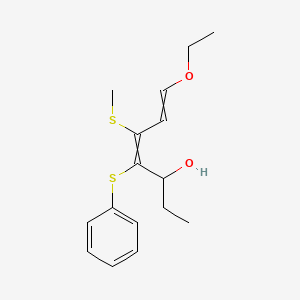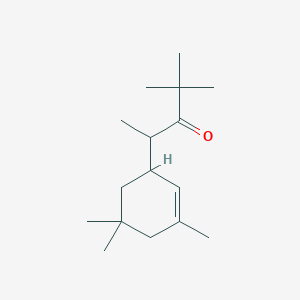![molecular formula C15H9ClINS B12607657 N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide CAS No. 647025-72-7](/img/structure/B12607657.png)
N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide is a complex organic compound characterized by the presence of chlorine, iodine, and phenylethynyl groups attached to a phenyl ring, along with a methanethioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used, typically in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides are used, often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound may be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Industry: It may be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups.
Mécanisme D'action
The mechanism of action of N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the phenylethynyl group can engage in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide: This compound is structurally similar but contains a formamide group instead of a methanethioamide group.
4-Chloro-N-(2-iodophenyl)benzamide: Another similar compound with a benzamide group instead of a methanethioamide group.
Uniqueness
N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. The methanethioamide group also adds to its distinctiveness, providing specific functional properties not found in similar compounds.
Propriétés
Numéro CAS |
647025-72-7 |
|---|---|
Formule moléculaire |
C15H9ClINS |
Poids moléculaire |
397.7 g/mol |
Nom IUPAC |
N-[4-chloro-3-iodo-2-(2-phenylethynyl)phenyl]methanethioamide |
InChI |
InChI=1S/C15H9ClINS/c16-13-8-9-14(18-10-19)12(15(13)17)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,18,19) |
Clé InChI |
IPMXSGPSDJPMOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=C(C=CC(=C2I)Cl)NC=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride](/img/structure/B12607582.png)


![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)
![4,4',4''-Methanetriyltris[2,6-bis(methoxymethyl)phenol]](/img/structure/B12607618.png)

![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride](/img/structure/B12607632.png)
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B12607633.png)


![N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide]](/img/structure/B12607639.png)
![4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde](/img/structure/B12607642.png)

![1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12607652.png)
